Cas no 51959-14-9 (4-(2,4-Di-tert-pentylphenoxy)butan-1-amine)
51959-14-9 structure
Product Name:4-(2,4-Di-tert-pentylphenoxy)butan-1-amine
N.o CAS:51959-14-9
MF:C20H35NO
MW:305.498006105423
MDL:MFCD00038526
CID:56130
PubChem ID:104033
Update Time:2025-04-18
4-(2,4-Di-tert-pentylphenoxy)butan-1-amine Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-(2,4-Di-tert-pentylphenoxy)butan-1-amine
- 4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-1-butanamine
- 4-(2,4-DI-TERT-AMYLPHENOXY)-BUTYLAMINE
- 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-amine
- 4-(2,4-ditert-pentylphenoxy)-1-butanamine
- SCHEMBL1638711
- 2,4-Di-tert-amylphenoxybutylamine
- FT-0616501
- 4-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-1-butanamine
- CHEMBL81157
- 51959-14-9
- A828861
- AKOS015888806
- C20H35NO
- 4-(2,4-Di-tert-pentylphenoxy)butylamine
- EINECS 257-550-1
- NS00032386
- STR02486
- OZYOAOYHMMDTNZ-UHFFFAOYSA-N
- 1-Butanamine, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
- BCA95914
- DTXSID6068692
- SB82821
- 4-(2,4-Di-t-pentylphenoxy)butylamine
- 1-Butanamine, 4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-
- DB-071462
-
- MDL: MFCD00038526
- Inchi: 1S/C20H35NO/c1-7-19(3,4)16-11-12-18(22-14-10-9-13-21)17(15-16)20(5,6)8-2/h11-12,15H,7-10,13-14,21H2,1-6H3
- Chave InChI: OZYOAOYHMMDTNZ-UHFFFAOYSA-N
- SMILES: O(CCCCN)C1=CC=C(C=C1C(C)(C)CC)C(C)(C)CC
Propriedades Computadas
- Massa Exacta: 305.27200
- Massa monoisotópica: 305.272
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 9
- Complexidade: 311
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 35.2A^2
- XLogP3: 6.1
Propriedades Experimentais
- Densidade: 0.917
- Ponto de ebulição: 401 °C at 760 mmHg
- Ponto de Flash: 171.7 °C
- Índice de Refracção: 1.49
- PSA: 35.25000
- LogP: 5.87980
4-(2,4-Di-tert-pentylphenoxy)butan-1-amine Dados aduaneiros
- CÓDIGO SH:2922299090
- Dados aduaneiros:
中国海关编码:
2922299090概述:
2922299090. 其他氨基(萘酚、酚)及醚、酯〔包括它们的盐, 但含有一种以上含氧基的除外〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(2,4-Di-tert-pentylphenoxy)butan-1-amine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D518281-1g |
4-(2,4-Di-tert-pentylphenoxy)butan-1-aMine |
51959-14-9 | 97% | 1g |
$395 | 2024-05-24 | |
| eNovation Chemicals LLC | D518281-1g |
4-(2,4-Di-tert-pentylphenoxy)butan-1-aMine |
51959-14-9 | 97% | 1g |
$480 | 2025-02-20 | |
| eNovation Chemicals LLC | D518281-5g |
4-(2,4-Di-tert-pentylphenoxy)butan-1-aMine |
51959-14-9 | 97% | 5g |
$980 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622557-1g |
4-(2,4-Di-tert-pentylphenoxy)butan-1-amine |
51959-14-9 | 98% | 1g |
¥728.00 | 2024-05-10 | |
| Crysdot LLC | CD12065730-5g |
4-(2,4-Di-tert-pentylphenoxy)butan-1-amine |
51959-14-9 | 95+% | 5g |
$409 | 2024-07-24 | |
| eNovation Chemicals LLC | D518281-5g |
4-(2,4-Di-tert-pentylphenoxy)butan-1-aMine |
51959-14-9 | 97% | 5g |
$980 | 2025-03-03 | |
| eNovation Chemicals LLC | D518281-1g |
4-(2,4-Di-tert-pentylphenoxy)butan-1-aMine |
51959-14-9 | 97% | 1g |
$480 | 2025-03-03 |
4-(2,4-Di-tert-pentylphenoxy)butan-1-amine Literatura Relacionada
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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